Stereospecific Metabolic Fate: E-Isomer vs. Z-Isomer in Mouse Liver Homogenate
In vitro incubation of tritium‑labelled enol aldehyde (cis:trans ratio ~3:1) with mouse liver homogenate demonstrated that only the Z‑isomer (cis, CAS 105562-13-8) is metabolised to 11β,20‑dihydroxy‑3‑oxopregna‑4‑en‑21‑oic acid; the E‑isomer (trans, CAS 105562-12-7) showed no conversion to acid metabolites under identical conditions [1]. This stereospecific block is the primary differentiator for metabolic pathway studies.
| Evidence Dimension | Metabolic conversion to 17-deoxy-21-oic acid |
|---|---|
| Target Compound Data | No acid metabolite detected (E-isomer, 105562-12-7) |
| Comparator Or Baseline | Quantitatively significant acid metabolite formed (Z-isomer, 105562-13-8) |
| Quantified Difference | Qualitative yes/no; Z-isomer converted, E-isomer not converted |
| Conditions | Mouse liver homogenate, [1,2-³H]-labelled substrate, TLC/HPLC analysis |
Why This Matters
Only the E-isomer allows study of the metabolic block point without confounding conversion to downstream acids, enabling unambiguous intermediate identification.
- [1] Singer, C. J. et al. Endocrinology 119, 1356–1361 (1986). View Source
